molecular formula C15H12BrN3 B12640384 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B12640384
M. Wt: 314.18 g/mol
InChI Key: YKTAOFJQZDFTOF-UHFFFAOYSA-N
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Description

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylphenyl isocyanate with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Its triazole ring also imparts distinct chemical properties, making it valuable for various research applications.

Biological Activity

The compound 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole is part of the triazole family, which has gained significant attention due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms and are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate reagents under controlled conditions. Various synthetic pathways have been documented in the literature, often yielding derivatives with enhanced biological properties. For instance, a study detailed the synthesis of related triazole compounds through S-alkylation methods which can be adapted for this compound .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For example, various synthesized triazoles demonstrated moderate to good activity against a range of pathogens including Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . The specific compound has been tested alongside similar derivatives and has shown promising results in inhibiting microbial growth.

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is well-documented. The core structure of triazoles is integral to many antifungal agents currently in use. Studies indicate that compounds with a similar structure to this compound have exhibited significant antifungal activity against species such as Candida albicans and Aspergillus niger . The mechanism often involves disrupting fungal cell membrane integrity.

Anticancer Activity

Emerging research suggests that certain triazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as HT29 (colon cancer) . The proposed mechanism includes the inhibition of phospholipid-dependent kinases involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely linked to their chemical structure. Modifications at different positions on the triazole ring can significantly alter their potency and selectivity. For example:

  • Substituents : The presence of electron-withdrawing groups (like bromine) can enhance antimicrobial activity.
  • Aromatic rings : The addition of phenyl groups has been correlated with increased antifungal efficacy .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

StudyCompound TestedActivityFindings
5-substituted triazolesAntimicrobialModerate activity against E. faecalis
Triazole derivativesAntifungalEffective against C. albicans
S-substituted triazolesAnticancerInhibition of HT29 cell proliferation

Properties

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H12BrN3/c1-10-9-12(7-8-13(10)16)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19)

InChI Key

YKTAOFJQZDFTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

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